N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound is a structurally complex heterocyclic derivative featuring an adamantane core linked to a 1,2,4-triazole ring and a 1,3,4-thiadiazole moiety. Its synthesis typically involves multi-step reactions starting from adamantane-1-carbohydrazide, which undergoes cyclization with isothiocyanates and subsequent functionalization to introduce sulfanyl and carbamoyl groups . The adamantane group enhances lipophilicity and metabolic stability, while the triazole and thiadiazole rings contribute to hydrogen bonding and π-π stacking interactions, critical for biological activity . Single-crystal X-ray diffraction (SC-XRD) studies of analogous compounds confirm rigid, planar geometries stabilized by noncovalent interactions, such as C–H···O and N–H···S bonds .
Properties
IUPAC Name |
N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S2/c1-3-28-16(25-27-20(28)31-11-17(29)23-19-26-24-12(2)32-19)10-22-18(30)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-11H2,1-2H3,(H,22,30)(H,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVEIHVBRXGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes.
Coupling Reactions: The thiadiazole and triazole intermediates are then coupled under suitable conditions to form the desired compound.
Adamantane Incorporation: The adamantane moiety is introduced through a final coupling reaction, often using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Industrial Chemistry: It could be used as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several adamantane- and heterocycle-containing derivatives. Key analogues include:
Key Observations :
- Lipophilicity : Adamantane-containing derivatives (e.g., Target Compound, CAS 476452-43-4) exhibit higher molecular weights (>450 Da) compared to simpler triazole-thiones (e.g., Compound I: 270 Da), enhancing membrane permeability .
- Substituent Effects : The ethylsulfanyl and methylthiadiazole groups in the Target Compound may improve metabolic stability over benzyl or phenyl analogues, which are prone to oxidative degradation .
Computational and Experimental Data
- DFT Studies: Adamantane-triazole hybrids exhibit high HOMO-LUMO gaps (~4 eV), indicating kinetic stability.
- SC-XRD: Triazole-thione derivatives (e.g., Compound I) crystallize in monoclinic systems (space group P2₁/c), with intermolecular N–H···S interactions stabilizing the lattice .
Biological Activity
The compound N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including triazole and thiadiazole rings. These structural features suggest potential biological activities that merit investigation.
Structural Overview
The compound's structure can be broken down into key components:
- Triazole Ring : Known for its broad biological activity, including antifungal and antibacterial properties.
- Thiadiazole Moiety : Exhibits diverse pharmacological effects such as anti-inflammatory and anticonvulsant activities.
- Adamantane Core : Often associated with antiviral properties.
Antimicrobial Properties
The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this moiety demonstrate significant activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal |
The incorporation of the thiadiazole ring in the compound may enhance its antimicrobial efficacy through synergistic effects with the triazole component.
Anticonvulsant Activity
Compounds containing the thiadiazole structure have shown promising anticonvulsant effects in various studies. For instance, certain derivatives have been tested in animal models and demonstrated significant protection against seizures:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazole and thiadiazole rings interact with specific molecular targets such as enzymes or receptors. The binding affinity and inhibition of these targets could lead to the observed pharmacological activities.
Study on Antimicrobial Activity
A study published in Frontiers in Chemistry highlighted the antimicrobial potential of various thiadiazole derivatives. The research demonstrated that modifications to the thiadiazole ring could enhance antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while also showing effectiveness against Gram-negative strains .
Anticonvulsant Activity Research
In another investigation focusing on anticonvulsant properties, several synthesized derivatives were screened using the maximal electroshock (MES) model. The study found that compounds with specific substitutions on the thiadiazole ring exhibited significant anticonvulsant activity compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
